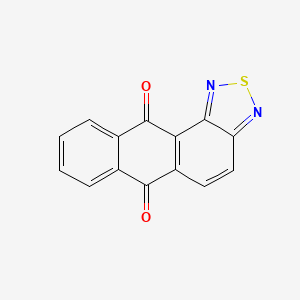![molecular formula C29H27N3O3 B1680465 benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate](/img/structure/B1680465.png)
benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate
Übersicht
Beschreibung
Es ist vor allem für seine Rolle als Kv1.5/IKur-Kanalblocker bekannt, der sowohl klonierte (Kv1.5) als auch native (IKur) kardiale Kaliumströme unterdrückt .
Präparationsmethoden
Die Synthese von S 9947 umfasst mehrere Schritte, darunter die Bildung der Carbamatsbindung und die Einarbeitung der Pyridin-Einheit. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe organischer Reaktionen synthetisiert wird, die die Kupplung von Phenylmethyl- und Pyridin-2-ylethylcarbamoyl-Gruppen beinhalten .
Vorbereitungsmethoden
The synthesis of S 9947 involves several steps, including the formation of the carbamate linkage and the incorporation of the pyridine moiety. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the coupling of phenylmethyl and pyridin-2-ylethylcarbamoyl groups .
Analyse Chemischer Reaktionen
S 9947 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Wissenschaftliche Forschungsanwendungen
S 9947 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Werkzeugverbindung verwendet, um die Eigenschaften und Funktionen von Kv1.5/IKur-Kanälen zu untersuchen.
Biologie: Die Verbindung wird in der biologischen Forschung verwendet, um die Rolle von Kaliumkanälen in zellulären Prozessen zu untersuchen.
Medizin: S 9947 wird aufgrund seiner Fähigkeit, bestimmte Kaliumkanäle zu blockieren, auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Herzrhythmusstörungen untersucht.
Industrie: Die Verbindung wird bei der Entwicklung neuer Pharmazeutika und als Referenzstandard in der analytischen Chemie verwendet
Wirkmechanismus
S 9947 übt seine Wirkung aus, indem es die Kv1.5/IKur-Kanäle blockiert, die an der Regulation der kardialen Kaliumströme beteiligt sind. Durch die Hemmung dieser Kanäle kann S 9947 die elektrische Aktivität von Herzmuskelzellen modulieren und so den Herzrhythmus beeinflussen. Die molekularen Zielstrukturen von S 9947 sind die Kv1.5- und IKur-Kanäle, und die beteiligten Signalwege stehen im Zusammenhang mit der Regulation der kardialen Erregbarkeit .
Wirkmechanismus
S 9947 exerts its effects by blocking the Kv1.5/IKur channels, which are involved in the regulation of cardiac potassium currents. By inhibiting these channels, S 9947 can modulate the electrical activity of cardiac cells, thereby affecting heart rhythm. The molecular targets of S 9947 include the Kv1.5 and IKur channels, and the pathways involved are related to the regulation of cardiac excitability .
Vergleich Mit ähnlichen Verbindungen
S 9947 ist einzigartig in seiner doppelten Hemmwirkung auf sowohl klonierte als auch native kardiale Kaliumströme. Zu ähnlichen Verbindungen gehören:
4-Aminopyridin: Ein weiterer Kaliumkanalblocker, jedoch mit unterschiedlicher Spezifität und Anwendung.
Dofetilid: Ein Antiarrhythmikum der Klasse III, das ebenfalls Kaliumkanäle angreift, aber mit einem anderen Wirkmechanismus.
Amiodaron: Ein weit verbreitetes Antiarrhythmikum, das mehrere Ionenkanäle beeinflusst, darunter Kaliumkanäle
S 9947 zeichnet sich durch seine spezifische Zielsetzung von Kv1 aus
Eigenschaften
IUPAC Name |
benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O3/c33-28(31-19-17-24-13-8-9-18-30-24)27-16-7-6-15-26(27)25-14-5-4-12-23(25)20-32-29(34)35-21-22-10-2-1-3-11-22/h1-16,18H,17,19-21H2,(H,31,33)(H,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOLVFLAXFXKBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCCC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B1680385.png)

![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B1680392.png)


![Naphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B1680397.png)





